Strontium sulfate

描述

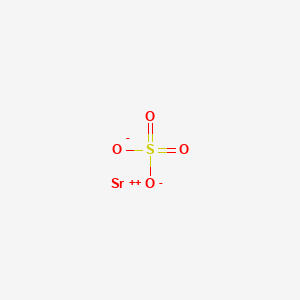

Strontium sulfate is a chemical compound with the formula SrSO₄. It is the sulfate salt of strontium and appears as a white crystalline powder. This compound naturally occurs as the mineral celestine. This compound is poorly soluble in water but more soluble in dilute hydrochloric acid and nitric acid. It is also appreciably soluble in alkali chloride solutions, such as sodium chloride .

准备方法

Synthetic Routes and Reaction Conditions: Strontium sulfate can be prepared through various methods, including:

- This involves mixing a soluble strontium salt, such as strontium chloride or strontium nitrate, with a soluble sulfate salt, such as sodium sulfate or ammonium sulfate, in an aqueous solution. The reaction proceeds as follows:

Precipitation Method: SrCl2+Na2SO4→SrSO4+2NaCl

This method results in the formation of this compound as a precipitate .Industrial Production Methods: In industrial settings, this compound is often obtained as a byproduct in the extraction of strontium from its ores. The mineral celestine (this compound) is converted to strontium carbonate using carbon as a reducing agent at high temperatures. The resulting strontium carbonate can then be used to produce other strontium compounds .

Types of Reactions:

- this compound can be reduced to strontium sulfide using carbon at high temperatures (around 1100°C). The reaction is as follows:

Reduction: SrSO4+2C→SrS+2CO2

This reaction is commonly used in the “black ash” process to produce strontium carbonate .Common Reagents and Conditions:

Sulfate Ion Reactions: this compound reacts with sulfate ions in neutral or slightly acidic solutions to form a white crystalline precipitate of this compound.

Major Products Formed:

Strontium Sulfide: Formed from the reduction of this compound with carbon.

Strontium Carbonate: Produced from the reaction of strontium sulfide with carbon dioxide or sodium carbonate.

科学研究应用

Scientific Research Applications

Strontium sulfate is utilized in various research contexts, primarily due to its unique properties and interactions in chemical processes.

Precipitation Studies

This compound serves as a model compound for studying precipitation phenomena. Researchers have investigated its precipitation dynamics to understand nucleation and growth mechanisms. For instance, studies have shown that the precipitation process can be influenced by factors such as temperature, concentration, and the presence of inhibitors. One study utilized a bubble column evaporator (BCE) to control the growth of this compound particles, demonstrating significant inhibition effects on precipitation rates from supersaturated solutions .

Chemical Coprecipitation

This compound is also employed in chemical coprecipitation methods to study the interactions of strontium with other ions in solution. This has implications for environmental science, particularly in understanding the behavior of radium during water treatment processes . The co-precipitation of strontium with barium and radium has been explored to assess the fate of these elements in produced water from unconventional gas extraction .

Water Treatment Applications

This compound's solubility characteristics make it a valuable component in water treatment processes.

Scale Inhibition

In industrial systems, this compound can precipitate and form scale deposits, which are problematic in oil and gas operations. Research has focused on using various polymers as inhibitors to prevent this compound precipitation, enhancing operational efficiency . The effectiveness of these inhibitors has been evaluated through conductivity measurements to quantify their impact on precipitation rates.

Oil and Gas Industry Applications

The oil and gas sector faces challenges with this compound scale formation during production operations.

Scale Management

This compound scaling can lead to significant operational issues, including reduced flow rates and increased maintenance costs. Innovative methods such as the BCE system have been developed to manage this scaling effectively by controlling the conditions under which this compound precipitates . This approach not only mitigates scaling but also provides insights into crystallization mechanisms relevant to mineral flotation processes.

Material Science Applications

This compound plays a role in material science, particularly in the development of advanced materials.

Nanomaterials and Coatings

This compound can be used as a precursor for synthesizing nanomaterials with specific surface properties. Its compatibility with various solvents allows it to be incorporated into different matrices for applications such as solar cells and fuel cells . Additionally, high-purity this compound is utilized in optical applications due to its favorable optical properties.

Polymer Efficacy in Inhibition

A study evaluated several polymers' effectiveness as this compound precipitation inhibitors under controlled conditions. The results indicated that certain polymers significantly reduced precipitation rates compared to controls, highlighting their potential for industrial applications .

Bubble Column Evaporator Study

Research conducted using a bubble column evaporator demonstrated its capability to inhibit this compound precipitation effectively from supersaturated solutions. The study compared this method with traditional mechanical stirring, revealing that BCE provided superior control over particle growth rates .

作用机制

The mechanism of action of strontium sulfate primarily involves its low solubility and ability to form precipitates. In biological systems, strontium ions can mimic calcium ions due to their similar properties. This allows strontium to be incorporated into bone tissue, promoting bone growth and regeneration. Strontium ions can also interact with various inorganic anions, such as carbonate and phosphate, forming complexes that contribute to its biological effects .

相似化合物的比较

Strontium sulfate is similar to other sulfate salts of alkaline earth metals, such as:

Barium sulfate (BaSO₄): Like this compound, barium sulfate is poorly soluble in water and is used as a radiocontrast agent in medical imaging.

Calcium sulfate (CaSO₄):

Magnesium sulfate (MgSO₄):

Uniqueness of this compound: this compound is unique due to its specific applications in bone regeneration and its role as a precursor to other strontium compounds used in various industries. Its low solubility also makes it useful in applications where controlled release of strontium ions is desired .

属性

CAS 编号 |

7759-02-6 |

|---|---|

分子式 |

H2O4SSr |

分子量 |

185.70 g/mol |

IUPAC 名称 |

strontium;sulfate |

InChI |

InChI=1S/H2O4S.Sr/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI 键 |

YRYBAJBFCZKSSE-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Sr+2] |

规范 SMILES |

OS(=O)(=O)O.[Sr] |

密度 |

3.96 g/cm³ |

熔点 |

1605 °C |

Key on ui other cas no. |

7759-02-6 |

物理描述 |

DryPowder ODOURLESS WHITE CRYSTALLINE POWDER. |

溶解度 |

Solubility in water, g/100ml at 25 °C: 0.0135 (very poor) |

同义词 |

Sulfuric Acid Strontium Salt (1:1); C.I. 77845; Strontium Monosulfate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does strontium sulfate form in oilfield environments?

A1: this compound scaling, a significant concern in oil and gas production, primarily arises from the mixing of incompatible waters. Formation water, often rich in strontium ions (Sr2+), mixes with injected seawater containing high concentrations of sulfate ions (SO42-), leading to supersaturation and precipitation of this compound. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula SrSO4 and a molecular weight of 183.68 g/mol.

Q3: How can I identify this compound using spectroscopic techniques?

A3: Infrared (IR) spectroscopy is a valuable tool for identifying this compound. It exhibits characteristic absorption peaks at 993 cm−1, which can be used for its identification and differentiation from other sulfates like barium sulfate. []

Q4: Is this compound stable at high temperatures?

A4: this compound exhibits thermal stability. Researchers have investigated its vaporization behavior at temperatures exceeding 1370 K using the torsion-effusion method. []

Q5: How does the presence of this compound impact the properties of cement clinker?

A5: Doping cement clinker with strontium oxide or this compound has been found to promote the formation of alite, a key mineral phase contributing to cement strength. This doping can enhance both early and long-term strength development. [, ]

Q6: What factors influence the crystallization of this compound?

A6: Multiple factors affect the crystallization rate and crystal habit of this compound. These include:

- pH: The pH of the solution significantly influences both the crystallization rate and the adsorption of inhibitors onto this compound crystals. []

- Presence of phosphates: Certain phosphates, like sodium pyrophosphate and sodium triphosphate, act as potent inhibitors of this compound crystallization, even at minute concentrations. They modify the crystal habit, leading to the formation of spherulitic structures. [, , , , ] The mechanism of inhibition likely involves adsorption of the phosphate onto the crystal surface. [, , , , ]

- Presence of other chelating agents: Similar to phosphates, chelating agents like EDTA can also modify this compound crystal growth, resulting in the formation of two-dimensional spherulites. This effect is attributed to the adsorption of EDTA onto specific crystal faces. [, ]

- Temperature: Generally, higher temperatures accelerate crystallization processes, including that of this compound. []

- Supersaturation: Increased supersaturation typically leads to faster nucleation and crystal growth rates. []

Q7: How effective are scale inhibitors in controlling this compound precipitation in oilfield operations?

A7: Scale inhibitors, including polymeric and phosphonate-based inhibitors, are routinely used to prevent or mitigate this compound scale formation in oil and gas production. [, , ] These inhibitors often function by either interfering with crystal nucleation or by altering crystal growth, leading to less adherent deposits.

Q8: What analytical techniques are used to study this compound formation and inhibition?

A8: A range of analytical techniques are employed to investigate this compound, including:

- Conductometry: This technique allows researchers to monitor the rate of crystallization by measuring changes in solution conductivity over time. [, , , , ]

- Light Scattering: Light scattering techniques are used to detect the formation of this compound nuclei and to study the kinetics of nucleation. [, ]

- Microscopy: Both optical and electron microscopy (SEM, TEM) are valuable for visualizing the size, morphology, and crystal habit of this compound precipitates. [, , , ]

- X-ray Diffraction (XRD): This technique enables the identification of crystalline phases and the determination of unit cell parameters, crucial for understanding the formation of solid solutions between barium sulfate and this compound. [, , , , , ]

- Radioactive Tracer Techniques: The use of radioactive isotopes like sulfur-35 (35S) and strontium-90 (90Sr) allows for highly sensitive measurements of this compound solubility. [, , , ]

Q9: Does this compound pose any environmental risks?

A9: While this compound itself is generally considered to have low toxicity, its presence in industrial wastewater can be a concern. Research is focused on developing efficient methods for removing this compound from wastewater to minimize potential environmental impacts. []

Q10: What are some of the industrial applications of this compound?

A10: Beyond its presence in geological formations and its role in scaling phenomena, this compound has applications in various industries:

Q11: What are some future directions in this compound research?

A11: Ongoing research on this compound focuses on:

- Developing more effective and environmentally friendly scale inhibitors: This includes exploring novel chemistries and optimizing the performance of existing inhibitors. [, , ]

- Improving predictive models for this compound scaling: Accurate prediction of scaling tendencies under diverse conditions is crucial for effective scale management in industrial processes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。